molecular formula C10H11N5O2 B11787621 2-(2,6-Dimethylpyrimidin-4-yl)-5-methyl-2H-1,2,3-triazole-4-carboxylic acid

2-(2,6-Dimethylpyrimidin-4-yl)-5-methyl-2H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B11787621
M. Wt: 233.23 g/mol
InChI Key: ZSQYJDVTLCVXOZ-UHFFFAOYSA-N
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Description

2-(2,6-Dimethylpyrimidin-4-yl)-5-methyl-2H-1,2,3-triazole-4-carboxylic acid is a heterocyclic compound that combines pyrimidine and triazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,6-Dimethylpyrimidin-4-yl)-5-methyl-2H-1,2,3-triazole-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2,6-dimethylpyrimidine-4-carboxylic acid with hydrazine to form the corresponding hydrazide, followed by cyclization with an appropriate alkyne to form the triazole ring .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the above synthetic route to ensure high yield and purity, possibly using continuous flow reactors and automated synthesis techniques.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the pyrimidine ring.

    Reduction: Reduction reactions can occur at the triazole ring, potentially leading to the formation of dihydro derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms in the pyrimidine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of dihydro derivatives.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

Mechanism of Action

The exact mechanism of action of 2-(2,6-Dimethylpyrimidin-4-yl)-5-methyl-2H-1,2,3-triazole-4-carboxylic acid is not fully understood. it is believed to interact with specific molecular targets such as enzymes and receptors, potentially inhibiting their activity. The compound may interfere with cellular signaling pathways, leading to its observed biological effects .

Comparison with Similar Compounds

    2,4-Dimethylpyrimidine: Shares the pyrimidine core but lacks the triazole ring.

    5-Methyl-1,2,3-triazole: Contains the triazole ring but lacks the pyrimidine core.

    2-(2,6-Dimethylpyrimidin-4-yl)-1,2,3-triazole: Similar structure but without the carboxylic acid group.

Uniqueness: 2-(2,6-Dimethylpyrimidin-4-yl)-5-methyl-2H-1,2,3-triazole-4-carboxylic acid is unique due to the combination of pyrimidine and triazole rings, along with the presence of a carboxylic acid group. This unique structure contributes to its diverse chemical reactivity and potential biological activities .

Properties

Molecular Formula

C10H11N5O2

Molecular Weight

233.23 g/mol

IUPAC Name

2-(2,6-dimethylpyrimidin-4-yl)-5-methyltriazole-4-carboxylic acid

InChI

InChI=1S/C10H11N5O2/c1-5-4-8(12-7(3)11-5)15-13-6(2)9(14-15)10(16)17/h4H,1-3H3,(H,16,17)

InChI Key

ZSQYJDVTLCVXOZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)C)N2N=C(C(=N2)C(=O)O)C

Origin of Product

United States

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